Acridine, 9-((4-aminobutyl)amino)-
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Overview
Description
Acridine, 9-((4-aminobutyl)amino)-: is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including antimicrobial, anticancer, and antiviral activities
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct C-H Functionalization: This method involves the direct functionalization of the C-H bond in acridine.
Substitution of Labile Halogen Atom: This method involves the substitution of a halogen atom in the azaaromatic ring of acridine.
Industrial Production Methods: The industrial production of acridine derivatives often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired yield, purity, and application of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acridine derivatives can undergo oxidation reactions, often leading to the formation of acridone derivatives.
Reduction: Reduction reactions can convert acridine derivatives into their corresponding dihydro derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for acridine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products:
Oxidation Products: Acridone derivatives.
Reduction Products: Dihydroacridine derivatives.
Substitution Products: Various substituted acridine derivatives.
Scientific Research Applications
Chemistry:
Fluorescent Probes: Used as fluorescent probes for detecting pH gradients and other chemical properties.
Biology:
Antimicrobial Agents: Exhibits antimicrobial activity by interacting with bacterial DNA.
Antiviral Agents: Inhibits HIV-1 replication and other viral activities.
Medicine:
Anticancer Agents: Acts as a DNA intercalator, inhibiting topoisomerase and telomerase enzymes, which are crucial for cancer cell proliferation.
Neurodegenerative Diseases: Potential use in treating Alzheimer’s disease due to its inhibitory effects on cholinesterases.
Industry:
Dyes and Pigments: Used in the production of dyes and pigments due to its fluorescent properties.
Mechanism of Action
Molecular Targets and Pathways:
DNA Intercalation: Acridine, 9-((4-aminobutyl)amino)- intercalates into DNA, disrupting its structure and function.
Topoisomerase Inhibition: Inhibits topoisomerase enzymes, preventing DNA replication and transcription.
Telomerase Inhibition: Inhibits telomerase activity, leading to telomere shortening and cell death.
Comparison with Similar Compounds
Tacrine: Known for its use in treating Alzheimer’s disease but has liver toxicity issues.
Amsacrine: Used as an anticancer agent, similar to acridine derivatives.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness: Acridine, 9-((4-aminobutyl)amino)- stands out due to its broad range of applications in various fields, from medicine to industry. Its ability to intercalate into DNA and inhibit crucial enzymes makes it a valuable compound for scientific research and therapeutic applications.
Biological Activity
Acridine derivatives, particularly 9-substituted acridines, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acridine, 9-((4-aminobutyl)amino)- is notable for its potential therapeutic applications, especially in oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
Acridine is a polycyclic aromatic compound characterized by a nitrogen atom in its ring structure. The introduction of various substituents at the 9-position, such as the (4-aminobutyl)amino group, can significantly alter its biological properties. This specific substitution enhances the compound's ability to interact with biological macromolecules like DNA.
The biological activity of acridine derivatives is primarily attributed to their ability to intercalate into DNA. This intercalation disrupts normal DNA function, leading to cytotoxic effects in rapidly dividing cells. The following mechanisms have been identified:
- Topoisomerase Inhibition : Acridine derivatives inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to DNA strand breaks and cell death .
- Antimicrobial Activity : Some acridine derivatives exhibit antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential enzymatic pathways .
- Anticancer Activity : Acridines have shown promise as anticancer agents by inducing apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Biological Activity Data
The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for various acridine derivatives against different cancer cell lines:
Case Studies
- Anticancer Efficacy : A study investigated the effects of 9-((4-aminobutyl)amino)-acridine on HeLa and HepG2 cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values of 0.015 µM and 0.075 µM respectively, indicating strong potential as an anticancer agent .
- Antimalarial Activity : Another research focused on the antimalarial properties of acridine derivatives linked to cinnamic acids. The most active derivative exhibited potent activity against both hepatic and erythrocytic stages of Plasmodium falciparum, showcasing the broad-spectrum efficacy of acridines beyond oncology .
- Neurodegenerative Diseases : Recent studies have explored acridines' potential in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit acetylcholinesterase, an enzyme involved in neurotransmitter degradation .
Properties
CAS No. |
92143-66-3 |
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Molecular Formula |
C17H19N3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N'-acridin-9-ylbutane-1,4-diamine |
InChI |
InChI=1S/C17H19N3/c18-11-5-6-12-19-17-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)17/h1-4,7-10H,5-6,11-12,18H2,(H,19,20) |
InChI Key |
OUZPEYDVIBIAEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCN |
Origin of Product |
United States |
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